

Octachlorostyrene CAS number and molecular structure

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Compound of Interest

Compound Name: Octachlorostyrene

Cat. No.: B1206481

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An In-depth Technical Guide to Octachlorostyrene

This technical guide provides a comprehensive overview of **octachlorostyrene** (OCS), a persistent and bioaccumulative organochlorine compound. The information is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key data on its chemical identity, physicochemical properties, toxicological profile, and environmental fate.

Chemical Identity

Octachlorostyrene is a fully chlorinated derivative of styrene.^[1] It is not produced commercially but is an accidental byproduct of high-temperature industrial processes that involve chlorine and carbon, such as in the production of certain metals and the incineration of waste.^{[2][3]}

Identifier	Value
CAS Number	29082-74-4 [2] [4] [5] [6]
Molecular Formula	C ₈ Cl ₈ [1] [2] [4] [5] [7] [8]
Molecular Weight	379.71 g/mol [5] [7] [8]
IUPAC Name	1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene [2] [4]
Synonyms	Perchlorostyrene, Trichlorovinylpentachlorobenzene, OCS [2] [5]
Canonical SMILES	C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl [4]
InChI Key	RUYUCCQRWINUHE-UHFFFAOYSA-N [4]

Molecular Structure

The molecular structure of **octachlorostyrene** consists of a benzene ring and a vinyl group where all eight hydrogen atoms have been substituted by chlorine atoms.[\[1\]](#)

Physicochemical Properties

OCS is characterized by its high lipophilicity and persistence in the environment.[\[1\]](#) Its low water solubility and high octanol-water partition coefficient contribute to its tendency to bioaccumulate in fatty tissues of organisms.[\[1\]](#)[\[5\]](#)

Property	Value	Reference
Water Solubility	1.7×10^{-3} mg/L (at 25°C, calculated)	[7]
Log K _{ow} (Octanol-Water Partition Coefficient)	6.29 - 7.46	[5][7]
Vapor Pressure	1.3×10^{-5} mmHg (at 25°C, estimated)	[2][7]
Henry's Law Constant	2.3×10^{-4} atm·m ³ /mol (estimated)	[2][5]
Soil Adsorption Coefficient (K _{oc})	200,000 - 10,000,000	[2][5]

Toxicological Data

Octachlorostyrene is recognized as a toxic compound with the potential to cause adverse health effects.[2][3] Studies have shown that its primary targets are the liver, thyroid, and kidneys.[2][9]

In Vitro Toxicity

Assay	Cell Line	Endpoint	Concentration	Result
MTT & CCK8 Assays	HepG2 (Human Liver Carcinoma)	Cell Viability	10 - 80 μM	Time- and dose-dependent reduction in viability[1]
Fluorescence Assay	HepG2	Reactive Oxygen Species (ROS)	10 - 80 μM	Significant increase in ROS levels[1]

In Vivo Toxicity (Animal Studies)

Species	Exposure Route	Dose/Concentration	Duration	Observed Effects
Rat (Sprague-Dawley)	Dietary	0.005, 0.05, 0.5, 5.0, 50 ppm	12 months	Effects on liver, thyroid, and kidney; NOAEL determined to be 0.5 ppm[2]
Rat	Gavage (single dose)	≥ 1690 mg/kg	14 days	Increased liver weight, changes in hepatic microsomal enzyme activity, increased serum cholesterol and uric acid[10]
Rat	Dietary	0.5, 5.0, 50, 500 ppm	28 days	No effect on growth rate or food consumption[10]
Mouse	Dietary	-	18 months	Potential to induce neoplastic changes in the liver, potentiated by iron overload[9]

Ecotoxicological Data

Organism	Test Type	Endpoint	Value
Daphnia magna (Crustacean)	Acute	48-h EC ₅₀ (Immobilisation)	5.8 µg/L[7]
Daphnia magna (Crustacean)	Chronic	21-d NOEC (Reproduction)	0.91 µg/L[7]

Synthesis and Formation

Octachlorostyrene is not commercially manufactured.^[2] It is primarily formed as an unintentional byproduct in various high-temperature industrial processes involving chlorine.^[2] Documented sources include:

- Electrolytic production of chlorine and magnesium^[2]
- Refining and degassing of aluminum smelts^[2]
- Chlorination and distillation processes in niobium and tantalum production^[2]
- Waste incineration, where it can be found in fly ash

A laboratory synthesis has been reported involving the reaction of chromium(III) oxide (Cr_2O_3) with carbon tetrachloride (CCl_4) at temperatures below 890°C.^{[11][12]} Another method involves the chlorination of 1,3-dichloro-2-vinylbenzene in a CCl_4 solution, followed by the addition of antimony pentachloride (SbCl_5).^[12]

Experimental Protocols

Detailed experimental protocols require access to the original research publications. However, based on the available literature, the methodologies for key experiments can be summarized as follows:

In Vitro Cytotoxicity Assessment (HepG2 Cells)

A study on human liver carcinoma (HepG2) cells investigated the toxic mechanisms of OCS.^[1]

- Cell Culture: HepG2 cells are cultured under standard conditions (e.g., specific medium, temperature, CO_2 concentration).
- Exposure: Cells are treated with varying concentrations of OCS (e.g., 10, 20, 40, 80 μM) for different time periods (e.g., 12, 24, 36, 48 hours). A control group is treated with the vehicle solvent.
- Cell Viability Assays:

- MTT Assay: This colorimetric assay measures the metabolic activity of cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is quantified by measuring the absorbance at a specific wavelength.
- CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric method that uses a water-soluble tetrazolium salt to determine the number of viable cells.
- Reactive Oxygen Species (ROS) Measurement:
 - A fluorescent probe (e.g., DCFH-DA) is added to the cells after OCS exposure.
 - The probe is oxidized by ROS into a highly fluorescent compound.
 - The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.

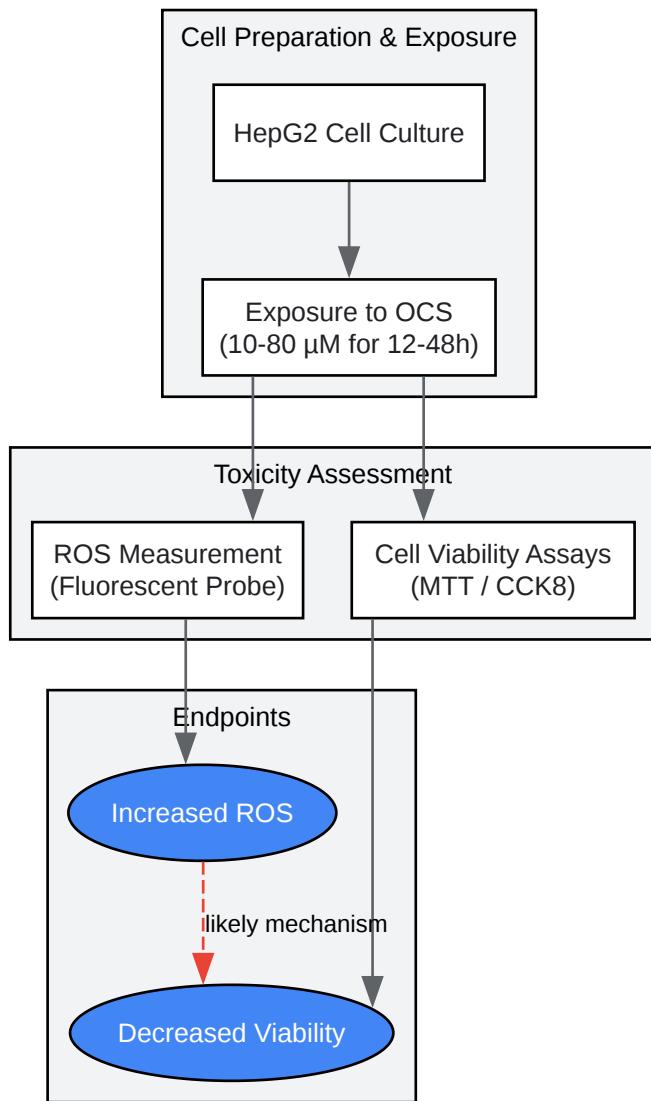
Chronic Toxicity Study in Rats

A 12-month study evaluated the chronic toxicity of OCS in Sprague-Dawley rats.[\[2\]](#)

- Animal Model: Weanling Sprague-Dawley rats are divided into groups (e.g., 20 males and 20 females per group).
- Dietary Exposure: Rats are fed a diet containing different concentrations of OCS (e.g., 0, 0.005, 0.05, 0.5, 5.0, 50 ppm) for a period of 12 months. The control group receives a diet with the vehicle (e.g., corn oil).
- Observation: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption throughout the study.
- Pathology: At the end of the study, blood samples are collected for hematological and biochemical analysis. Animals are euthanized, and a complete necropsy is performed. Organs, particularly the liver, thyroid, and kidneys, are collected, weighed, and examined histopathologically to identify any treatment-related changes.

Visualizations

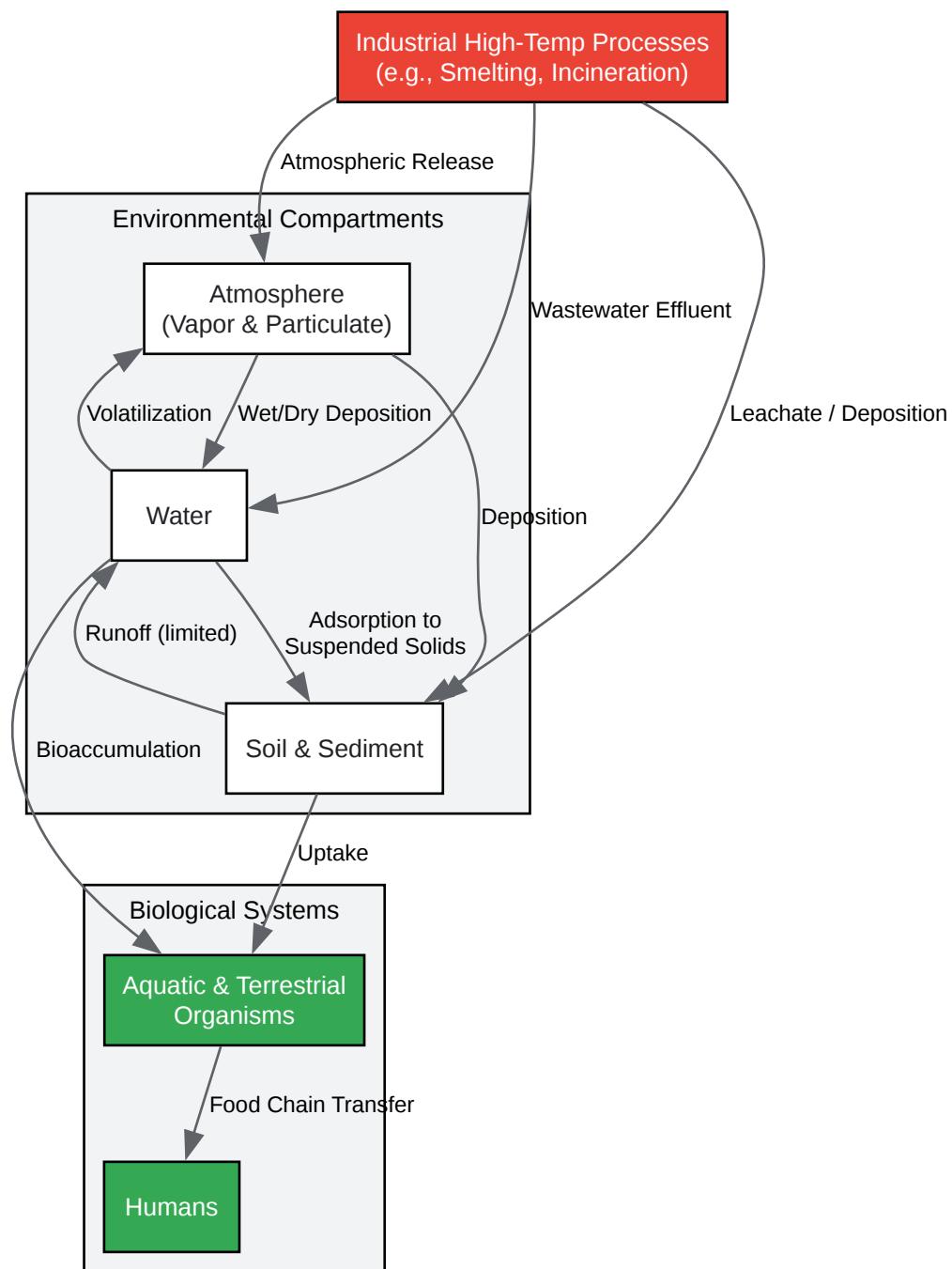
Experimental Workflow for OCS Cytotoxicity



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Caption: Workflow for assessing **octachlorostyrene**-induced cytotoxicity in HepG2 cells.

Environmental Fate of Octachlorostyrene



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